molecular formula C13H19NO B457350 N-(4-phenylbutan-2-yl)propanamide

N-(4-phenylbutan-2-yl)propanamide

Cat. No.: B457350
M. Wt: 205.3g/mol
InChI Key: ASEOMIRZIMEYSQ-UHFFFAOYSA-N
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Description

N-(4-Phenylbutan-2-yl)propanamide is a secondary amide characterized by a propanamide backbone (CH3CH2CONH-) linked to a 4-phenylbutan-2-yl group. The compound’s phenyl and alkyl substituents likely influence its physicochemical properties, including solubility, stability, and biological interactions.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)propanamide

InChI

InChI=1S/C13H19NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,14,15)

InChI Key

ASEOMIRZIMEYSQ-UHFFFAOYSA-N

SMILES

CCC(=O)NC(C)CCC1=CC=CC=C1

Canonical SMILES

CCC(=O)NC(C)CCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

  • Molecular Formula : C16H24N2O2 .
  • Synthesis : Likely involves nucleophilic substitution or amidation reactions, similar to methods described for α-thioamide precursors (e.g., 2-(4-Methoxybenzenethio)propanamide) .
  • Differentiation : The piperidinyl group introduces tertiary amine functionality, which may improve membrane permeability compared to the simpler alkyl chain in N-(4-phenylbutan-2-yl)propanamide.

Fentanyl Analog: 4-Fluoroisobutyrylfentanyl (4F-iBF)

  • Molecular Formula : C23H28FN3O .
  • Key Features : Contains a fluorophenyl group and phenethylpiperidinyl moiety, contributing to high opioid receptor affinity.
  • Applications : Potent analgesic activity but associated with significant toxicity risks.
  • Structural Contrast : The isobutyramide group (vs. propanamide) and fluorinated aromatic ring enhance lipophilicity and receptor binding, underscoring the critical role of substituents in pharmacological potency.

N-{2-[N-(4-Methylphenyl)Oxamoyl]Phenyl}Propanamide

  • Molecular Formula : C18H18N2O3 .
  • Synthesis : Formed via heterocyclic ring cleavage of isatin derivatives, with yields influenced by reaction conditions .
  • Differentiation : The oxamoyl group introduces additional hydrogen-bonding sites, which may enhance crystallinity and stability compared to simpler propanamides.

Methoxy- and Chloro-Substituted Propanamides

  • Examples :
    • N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (C13H15N3O2)
    • N-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (C11H12ClN3O) .
  • Key Features : Substituted aryl groups modulate electronic properties and solubility. Methoxy groups enhance electron density, while chloro substituents increase hydrophobicity.
  • Applications : Evaluated for neuroprotective effects in SH-SY5Y cell models, with substituent position (para vs. meta) affecting activity .

Bulky Aromatic Propanamides

  • Examples: N-(4-Benzoylphenyl)-2-methylpropanamide (C17H17NO2) . N-(4-Chloro-2-methylphenyl)-2-(phenylsulfanyl)propanamide (C16H16ClNOS) .
  • Synthesis : Likely involves coupling reactions between activated carboxylic acids and amines, as seen in thioamide preparations .

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